1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
3-prop-1-en-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,1H2,2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFASJWLBXHWUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200092 | |
| Record name | 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52099-72-6 | |
| Record name | 1,3-Dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52099-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052099726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52099-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Isopropenyl-2-benzimidazolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD63KF82QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Mechanism
A widely employed strategy involves the alkylation of benzimidazol-2-one with propargyl bromide under phase-transfer catalysis. Tetrabutylammonium bromide (TBAB) facilitates the reaction in a biphasic system, typically using dichloromethane (DCM) and aqueous sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the benzimidazol-2-one attacks the electrophilic carbon of propargyl bromide. Optimal temperatures range from 25°C to 40°C, with yields averaging 60–75%.
Key Variables:
-
Catalyst : TBAB (5–10 mol%)
-
Solvent : DCM/water (1:1 ratio)
-
Time : 6–12 hours
Limitations
Side products, such as dialkylated derivatives, may form if excess propargyl bromide is used. Purification via column chromatography (silica gel, ethyl acetate/hexane) is often required.
Reductive Amination of Halogenated Precursors
Methodology
Reductive amination offers an alternative route using 5-chloro-benzimidazol-2-one and allylamine. Sodium cyanoborohydride (NaBH3CN) in dimethylformamide (DMF) at 80°C reduces the imine intermediate, yielding the target compound. This method is advantageous for introducing substituents at the benzo ring, with yields of 40–65%.
Representative Reaction:
Mechanistic Insights
The reaction proceeds through imine formation, followed by borohydride-mediated reduction. Steric hindrance from the chloro substituent slightly lowers yields compared to unsubstituted analogs.
One-Pot Condensation with DMF-Dimethylacetal (DMF-DMA)
Protocol Optimization
A scalable one-pot synthesis involves condensing 2-acetyl benzo[d]imidazole with DMF-DMA in xylene at 140°C for 8 hours. This method eliminates the need for isolation of intermediates, achieving yields of 70–85%.
Critical Steps:
Spectral Validation
-
¹H NMR : Vinyl protons (δ 4.5–5.5 ppm) and allylic methyl groups (δ 1.8–2.2 ppm) confirm the prop-1-en-2-yl moiety.
Ultrasound-Assisted Synthesis
Advantages:
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Alkylation | Propargyl bromide, TBAB, DCM/water | 60–75 | 95 | High reproducibility |
| Reductive Amination | NaBH3CN, DMF, 80°C | 40–65 | 90 | Functional group tolerance |
| One-Pot Condensation | DMF-DMA, xylene, 140°C | 70–85 | 98 | Minimal intermediate isolation |
| Ultrasound | Solvent-free, ultrasound, 30 min | >80 | 97 | Rapid, eco-friendly |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. 1-(Prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one has shown potential as an antimicrobial agent, particularly against bacterial strains. Studies have demonstrated that modifications to the benzimidazole structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Some studies suggest that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. This has led researchers to explore this compound as a potential lead compound for developing new anticancer drugs .
Neuroprotective Effects
Emerging research indicates that benzimidazole derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents in neurology .
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a precursor for synthesizing polymers with specific properties. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses .
Fluorescent Materials
The compound's fluorescent properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into its photophysical properties indicates that it can be used to develop materials with improved light-emitting efficiency, which is crucial for the advancement of display technologies .
Synthetic Intermediate
Synthesis of Pharmaceuticals
this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. For instance, it plays a role in the synthesis of Domperidone, an antiemetic drug used to treat nausea and vomiting. The compound's ability to undergo further chemical transformations makes it valuable in pharmaceutical chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Selectivity :
- The piperidin-4-yl group at N1 (e.g., in halopemide derivatives) enhances PLD inhibition but lacks isoform selectivity without additional modifications, such as the (S)-methyl group in Compound 58 , which confers 20-fold PLD1 selectivity .
- Replacement of the benzimidazolone core with a spirocyclic system (e.g., Compound 72 ) shifts preference toward PLD2 inhibition, demonstrating scaffold flexibility in targeting specific isoforms .
Therapeutic Diversity :
- While 1-(prop-1-en-2-yl)-1H-benzimidazol-2(3H)-one lacks direct therapeutic data, its structural relatives exhibit diverse applications, including antipsychotic activity (TBPB), cancer therapy (PLD inhibitors), and antimicrobial action .
Pharmacological and Physicochemical Properties
| Property | 1-(prop-1-en-2-yl)-benzimidazolone | TBPB | Halopemide | Domperidone |
|---|---|---|---|---|
| Molecular Weight | ~217.25* | 404.55 | ~350 (varies) | 425.91 |
| LogP (Predicted) | 1.8–2.2 | 3.5 | 2.5–3.0 | 3.1 |
| Solubility | Low (hydrophobic core) | Moderate in DMSO | Moderate | Poor (requires formulation) |
| Biological Target | N/A | M1 mAChR | PLD1/PLD2 | Dopamine D2 receptor |
| Selectivity | N/A | >100-fold M1 | 3-fold PLD1 | High for D2 |
*Calculated based on molecular formula C11H10N2O.
Notes:
- 1-(Prop-1-en-2-yl)-benzimidazolone shares the hydrophobic benzimidazolone core with analogs like TBPB and halopemide, suggesting similar challenges in aqueous solubility.
- The propenyl group may enhance membrane permeability compared to bulkier substituents (e.g., bipiperidinyl in TBPB) but could reduce target affinity due to reduced hydrogen-bonding capacity .
Biological Activity
1-(Prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, also known by its CAS number 52099-72-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in therapeutic contexts.
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- CAS Number : 52099-72-6
- Physical Appearance : White to off-white solid
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzimidazole derivatives with propene derivatives under controlled conditions, often employing solvents like DMF (Dimethylformamide) and catalysts such as N-benzyl-trimethylammonium hydroxide. The yield can vary, but typical reactions report yields around 55% under optimized conditions .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of benzo[d]imidazole exhibit promising anticancer properties. In particular:
- Cell Line Studies : A study demonstrated that certain derivatives showed significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
- Mechanism of Action : The compound is suggested to act as a microtubule-destabilizing agent, which is crucial in inhibiting cancer cell proliferation. Apoptosis studies revealed that it enhances caspase-3 activity, indicating a mechanism involving programmed cell death .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Preliminary tests indicate that the compound exhibits antibacterial activity with MIC values comparable to established antibiotics .
- Target Pathogens : It has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects:
- In Vivo Studies : Experimental models have shown that derivatives can significantly reduce inflammation markers in carrageenan-induced paw edema assays .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination strategies. For example, alkylation of benzimidazol-2-one with propargyl bromide under mild conditions (e.g., using tetra--butylammonium bromide as a phase-transfer catalyst) yields the target compound. Key intermediates include the unsubstituted benzimidazol-2-one core and halogenated precursors (e.g., 5-chloro derivatives for subsequent functionalization). Iterative parallel synthesis, as described in isoform-selective inhibitor studies, can optimize yield and purity .
- Table 1 : Common Synthetic Routes
| Method | Reagents/Conditions | Key Intermediate | Yield Range | Reference |
|---|---|---|---|---|
| Alkylation | Propargyl bromide, TBAB, mild heating | Benzimidazol-2-one | 60-75% | |
| Reductive Amination | Aldehydes, NaBHCN, DMF | Halogenated benzimidazol-2-one | 40-65% |
Q. Which spectroscopic techniques are most reliable for structural characterization, and what diagnostic signals should researchers prioritize?
- Methodological Answer : Use H NMR to identify the prop-1-en-2-yl substituent (e.g., vinyl proton signals at δ 4.5–5.5 ppm and allylic methyl groups at δ 1.8–2.2 ppm). IR spectroscopy confirms the carbonyl stretch (C=O) at 1680–1720 cm. Mass spectrometry (ESI-MS) should show the molecular ion peak and fragmentation patterns consistent with the benzimidazolone scaffold. For example, analogous compounds exhibit diagnostic aromatic proton splitting (δ 7.0–8.0 ppm) and NH stretches (3200–3400 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in derivatives?
- Methodological Answer : Employ iterative parallel synthesis to systematically vary substituents (e.g., halogenation at positions 4–6 on the benzimidazole ring). Evaluate bioactivity against target enzymes (e.g., phospholipase D isoforms) using IC assays. For example, 5-Br substitution enhances potency against PLD1, while 5-F maintains selectivity. Molecular docking (e.g., using AutoDock Vina) predicts binding interactions, guiding rational design .
- Table 2 : Substituent Effects on PLD1 Inhibition
| Substituent | PLD1 IC (nM) | Selectivity (PLD1/PLD2) | Key Interaction (Docking) | Reference |
|---|---|---|---|---|
| 5-Br | 12 ± 3 | 3.5-fold | Hydrophobic pocket | |
| 5-F | 25 ± 5 | 10-fold | Halogen bonding |
Q. What strategies resolve contradictions between in vitro and in vivo activity data for benzimidazol-2-one derivatives?
- Methodological Answer : Validate lead compounds using native receptor assays (e.g., human tissue-derived receptors) alongside recombinant systems. For example, discrepancies in mAChR binding affinity may arise from post-translational modifications absent in recombinant models. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) identify bioavailability issues. Cross-species comparisons (rat vs. human) further refine translational potential .
Q. How can isoform selectivity be achieved when designing enzyme inhibitors based on this scaffold?
- Methodological Answer : Bioisosteric replacement of the piperidin-4-yl group with spirocyclic moieties (e.g., 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one) shifts preference between PLD1 and PLD2. For instance, compound 72 (PLD2 IC = 45 nM) exhibits 40-fold selectivity over PLD1. Computational solvent mapping identifies isoform-specific binding pockets, informing scaffold modifications .
Q. What computational approaches predict binding modes and pharmacokinetic properties?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation (FEP) to assess binding stability. ADMET predictors (e.g., SwissADME) evaluate logP, BBB permeability, and CYP450 metabolism. For example, the (S)-methyl group on the ethylenediamine linker in PLD inhibitors improves metabolic stability by reducing CYP3A4 affinity .
Key Takeaways for Researchers
- Synthesis : Prioritize alkylation and reductive amination for scalability.
- SAR : Halogenation at position 5 enhances potency; bioisosteres improve selectivity.
- Validation : Use native receptors and cross-species models to bridge in vitro-in vivo gaps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
